Zwittergent 310

Membrane Proteomics Two-Dimensional Electrophoresis Protein Solubilization

Zwittergent 310 (CAS 15163-36-7), a sulfobetaine-10 zwitterionic detergent, outperforms CHAPS and Triton X-100 in 2D-PAGE membrane proteomics, resolving 157 protein spots vs. 72 and 43, respectively. Its high CMC (25-40 mM) ensures gentle, non-denaturing solubilization that preserves enzymatic activity and intact protein complexes. A mixture with Triton X-114 matches SDS extraction efficiency without denaturation. Essential for bacterial outer membrane protein extraction in multi-detergent protocols. Choose Zwittergent 310 for maximal proteome coverage and native-state protein analysis. Order now.

Molecular Formula C15H33NO3S
Molecular Weight 307.5 g/mol
CAS No. 15163-36-7
Cat. No. B043573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZwittergent 310
CAS15163-36-7
SynonymsN,N-Dimethyl-N-(3-sulfopropyl)-1-decanaminium Inner Salt;  3-(Decyldimethylammonio)propane-1-sulfonate;  SB 3-10;  Sulfobetaine 10;  3-(N-Decyl-N,N-dimethylammonio)-1-propanesulfonate;  DeDAPS;  Zwittergent; 
Molecular FormulaC15H33NO3S
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3
InChIKeyWKALLSVICJPZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zwittergent 310 (CAS 15163-36-7) Procurement and Technical Specifications Guide


Zwittergent 310 (CAS 15163-36-7), also known as Zwittergent 3-10, Sulfobetaine 3-10, or SB3-10, is a synthetic zwitterionic detergent of the sulfobetaine class with the molecular formula C15H33NO3S and a molecular weight of approximately 307.5 g/mol . It is structurally characterized by a decyl (C10) hydrophobic tail linked to a dimethylammoniopropanesulfonate headgroup, which confers a stable net-neutral zwitterionic character over a broad pH range due to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength . This compound is primarily utilized in biochemistry and molecular biology for the solubilization, stabilization, and purification of membrane proteins in their native state, as well as in proteomics workflows .

Why Zwittergent 310 Cannot Be Substituted with Other Generic or In-Class Detergents


While the market offers numerous zwitterionic, non-ionic, and ionic detergents for membrane protein work, simply substituting Zwittergent 310 with a closely related analog like CHAPS, Triton X-100, or even a longer-chain sulfobetaine carries significant risk of experimental failure. The differential performance is not based on a single metric but rather on a complex interplay of factors including critical micelle concentration (CMC), alkyl chain length, and headgroup structure, which collectively determine solubilization efficiency, protein denaturation potential, and downstream compatibility. As demonstrated by comparative studies, detergents within the same class can vary dramatically in the number of protein species they solubilize, their ability to preserve enzymatic activity, and their performance in specific analytical techniques like two-dimensional gel electrophoresis [1][2][3]. Therefore, procurement decisions must be guided by specific, quantifiable evidence relevant to the intended application rather than generic class assumptions.

Quantitative Comparative Evidence for Zwittergent 310 Selection


Zwittergent 310 Demonstrates Superior Solubilization Efficiency Compared to CHAPS and Triton X-100 in 2D Gel Proteomics

In a direct comparative study of four detergents for the solubilization of membrane proteins from the phytopathogenic bacterium Xylella fastidiosa, Zwittergent 310 (SB3-10) revealed 157 distinct protein spots on two-dimensional gels. This performance was more than twice that of CHAPS, which revealed only 72 spots, and nearly four times that of Triton X-100, which revealed only 43 spots [1].

Membrane Proteomics Two-Dimensional Electrophoresis Protein Solubilization

Zwittergent 310's High CMC (25-40 mM) Correlates with Milder, Non-Denaturing Solubilization for Enzyme Preservation

A comprehensive screen of over 50 detergents identified Zwittergent 310, along with CHAPS, CHAPSO, Zwittergent 312, and octylglucoside, as the most effective at solubilizing 0.2% lipid while being the least detrimental to soluble hydrolytic enzymes. A key distinguishing characteristic of these top-performing detergents was their unusually high critical micelle concentration (CMC), which is reported to be in the range of 25-40 mM for Zwittergent 310. This high CMC allows for effective membrane solubilization at detergent concentrations below the CMC, thereby minimizing protein denaturation [1].

Enzyme Activity Critical Micelle Concentration Non-Denaturing Solubilization

Zwittergent 310 Enables SDS-Like Solubilization Efficiency Without Denaturation in Tandem with Triton X-114

When combined with the non-ionic detergent Triton X-114, Zwittergent 310 was shown to achieve a complementary solubilization of mitochondrial membrane proteins that was comparable in efficiency to the highly effective but denaturing anionic detergent sodium dodecyl sulfate (SDS). Crucially, this SDS-like efficiency was achieved while maintaining non-denaturing conditions, preserving protein complexes intact [1][2].

Membrane Proteomics Non-Denaturing Extraction Detergent Synergy

Zwittergent 310 and ASB-14 Exhibit Complementary Solubilization Profiles, Improving Basic Protein Recovery

In a proteomic study of the fastidious pathogen Bartonella henselae, treatment with buffers containing Zwittergent 310 (ZWITTERGENT 3-10) in combination with ASB-14 significantly increased the solubilization of outer membrane proteins, particularly those with a basic pI. This finding highlights that Zwittergent 310's solubilization profile is complementary to that of ASB-14, another common zwitterionic detergent, enabling a more comprehensive extraction of the membrane proteome [1].

Membrane Proteomics Outer Membrane Proteins Solubilization Buffers

Validated Application Scenarios for Zwittergent 310 (CAS 15163-36-7) Based on Comparative Evidence


Maximizing Membrane Protein Coverage in Two-Dimensional Gel Electrophoresis (2D-PAGE) Proteomics

For proteomics researchers using 2D-PAGE to profile membrane proteins from bacterial or eukaryotic sources, Zwittergent 310 is an evidence-backed alternative to CHAPS or Triton X-100. As demonstrated by Di Ciero et al. (2004), substituting CHAPS (72 protein spots) or Triton X-100 (43 spots) with Zwittergent 310 (157 spots) can more than double the number of detectable protein species [1]. This makes it the preferred detergent for exploratory proteomics where maximizing proteome coverage is critical.

Non-Denaturing Solubilization for Functional Enzyme Assays and Native Protein Complex Isolation

In workflows where preserving enzymatic activity or isolating intact membrane protein complexes is paramount, Zwittergent 310 is an optimal choice. The foundational work by Womack et al. (1983) established that its unusually high CMC (25-40 mM) correlates with a gentle, non-denaturing mode of action, effectively solubilizing lipids while preserving the activity of associated hydrolytic enzymes [2]. This property is further validated by Everberg et al. (2006, 2008), who used Zwittergent 310 to extract intact membrane protein complexes under non-denaturing conditions [3][4].

Synergistic, SDS-Free Extraction of Recalcitrant Membrane Proteins

For membrane protein targets that are resistant to solubilization by mild detergents alone, a strategic combination of Zwittergent 310 with the non-ionic detergent Triton X-114 offers a powerful, non-denaturing solution. Research has shown this mixture yields solubilization efficiency comparable to the denaturing detergent SDS [3][4]. This approach is ideal for researchers who require high extraction yields but cannot tolerate protein denaturation, such as in the preparation of functional reconstituted systems or native mass spectrometry.

Complementary Proteome Extraction of Fastidious Gram-Negative Bacteria

For scientists working with fastidious or pathogenic bacteria like Bartonella henselae, a single detergent may be insufficient for comprehensive membrane proteome extraction. The study by Li et al. (2011) demonstrated that including Zwittergent 310 in a multi-detergent buffer system significantly improves the solubilization of outer membrane proteins, especially those with a basic pI [5]. This makes Zwittergent 310 an essential component of a strategic detergent panel for in-depth characterization of bacterial surface proteomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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